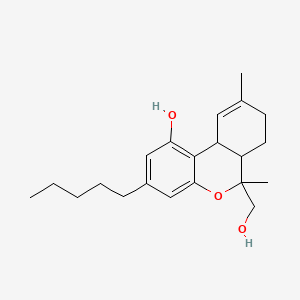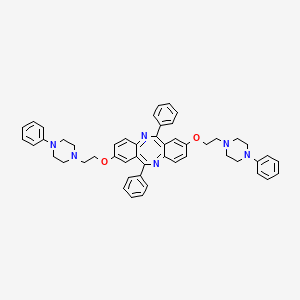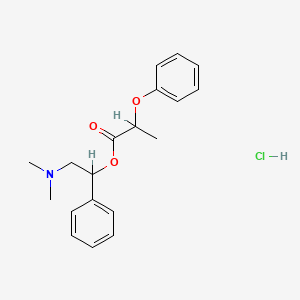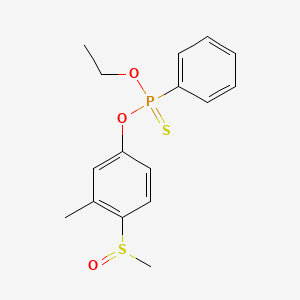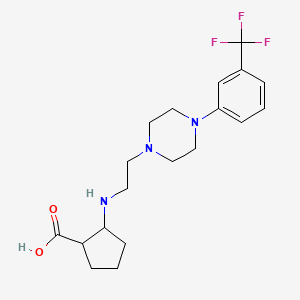
(2R)-2-Mercapto-3-methyl-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Mercapto-3-methyl-1-butanol is an organic compound with the molecular formula C5H12OS. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH) attached to a butanol backbone. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Mercapto-3-methyl-1-butanol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with hydrogen sulfide in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent the decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Mercapto-3-methyl-1-butanol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or tosylates as reactants.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alkanes.
Substitution: Thioethers.
Scientific Research Applications
(2R)-2-Mercapto-3-methyl-1-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study thiol-disulfide exchange reactions in proteins.
Industry: The compound is used in the production of flavors and fragrances due to its unique odor profile.
Mechanism of Action
The mechanism by which (2R)-2-Mercapto-3-methyl-1-butanol exerts its effects involves the interaction of its thiol group with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can modulate various biochemical pathways, including redox signaling and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Mercapto-3-methyl-1-butanol: The enantiomer of (2R)-2-Mercapto-3-methyl-1-butanol, with similar chemical properties but different biological activities.
2-Mercaptoethanol: A simpler thiol compound with similar reactivity but lacking the chiral center.
3-Mercapto-1-propanol: Another thiol-containing alcohol with a different carbon backbone.
Uniqueness
This compound is unique due to its chiral nature and the presence of both thiol and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
126424-40-6 |
|---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.22 g/mol |
IUPAC Name |
(2R)-3-methyl-2-sulfanylbutan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3/t5-/m0/s1 |
InChI Key |
QBYYSQQYPUMFOX-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)[C@H](CO)S |
Canonical SMILES |
CC(C)C(CO)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


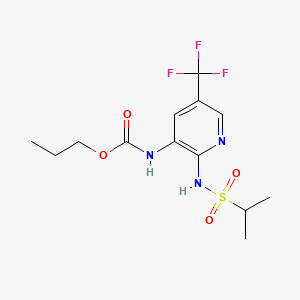
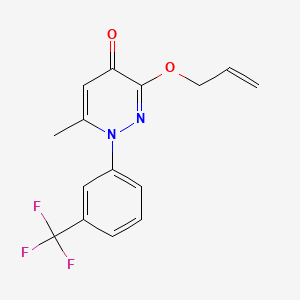

![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)

